molecular formula C20H24N6O B2781201 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097915-30-3

2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

カタログ番号 B2781201
CAS番号: 2097915-30-3
分子量: 364.453
InChIキー: OSIWFADRJSWQRD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-b]pyridazine is a privileged drug moiety found in many approved and experimental drugs . It has been demonstrated that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .


Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine compounds often involves nucleophilic substitution reactions with primary or secondary amines . The specific synthesis process can vary depending on the desired substitutions at various positions on the imidazo[1,2-b]pyridazine ring .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine compounds is characterized by a fused ring system consisting of an imidazole ring and a pyridazine ring . The specific structure can vary depending on the substitutions at various positions on the ring .


Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine compounds can undergo various chemical reactions depending on the substitutions at various positions on the ring . For example, they can interact with and inhibit kinases at low nanomolar concentrations .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyridazine compounds can vary depending on the substitutions at various positions on the ring . For example, compounds with lower cLog P values exhibit good activity compared to compounds with higher cLog P values .

科学的研究の応用

Anticancer Agents

The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents has garnered attention . Researchers have explored this compound as a core scaffold for developing KRAS G12C inhibitors. Compound I-11, derived from this structure, demonstrated potent anticancer activity against KRAS G12C-mutated NCI-H358 cells. The unique role of imidazo[1,2-a]pyridine as a scaffold for covalent inhibitors highlights its potential in treating intractable cancers.

Tuberculosis Treatment

Imidazo[1,2-a]pyridine derivatives have also been investigated for their efficacy against tuberculosis (TB). For instance, Q203, a compound containing this moiety, showed significant reduction in bacterial load in a TB mouse model . Further studies explore its potential as an anti-TB drug.

Kinase Inhibitors

The imidazo[1,2-b]pyridazine moiety is a privileged drug scaffold found in approved and experimental drugs. It binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency. Researchers have leveraged this structure to design kinase inhibitors with varying profiles .

Anti-Inflammatory Activity

Some imidazo[1,2-b]pyridazine-containing compounds exhibit anti-inflammatory properties. For example, certain derivatives have demonstrated inhibitory effects on TNF-α production, making them potential candidates for managing inflammatory conditions .

将来の方向性

Imidazo[1,2-b]pyridazine compounds have shown promise as potential targeted therapies for various diseases, including multiple myeloma . Future research will likely focus on optimizing the substitutions at various positions on the ring to improve potency and selectivity .

特性

IUPAC Name

2-[(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c27-20-13-16-3-1-2-4-17(16)22-26(20)14-15-7-10-24(11-8-15)19-6-5-18-21-9-12-25(18)23-19/h5-6,9,12-13,15H,1-4,7-8,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIWFADRJSWQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NN5C=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。